molecular formula C8H9ClN2O2 B13339015 (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid

(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid

Cat. No.: B13339015
M. Wt: 200.62 g/mol
InChI Key: OCQHBVISBRPALA-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an amino acid side chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of pyridine using chlorine gas or other chlorinating agents under controlled conditions to obtain 3-chloropyridine . The amino acid side chain can then be introduced through a series of reactions involving the protection and deprotection of functional groups, as well as coupling reactions to form the final product.

Industrial Production Methods

Industrial production methods for (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid often involve large-scale chlorination processes and the use of automated synthesis equipment to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a range of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid include other chloropyridine derivatives and amino acid-substituted pyridines . Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an amino acid side chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1

InChI Key

OCQHBVISBRPALA-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CN=CC(=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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